Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate
CAS No.:
Cat. No.: VC19805670
Molecular Formula: C17H23FN2O3
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23FN2O3 |
|---|---|
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-9-5-8-14(11-20)19-15(21)12-6-4-7-13(18)10-12/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,21) |
| Standard InChI Key | BHCIVXRXZXFQMO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC(=CC=C2)F |
Introduction
Synthesis and Industrial Production
Optimization and Scalability
The patent emphasizes the importance of selective deprotection strategies. For instance, the Boc group remains stable under basic conditions (e.g., NaOH, KOH), enabling selective modification of the 3-amino group. Reaction parameters include:
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Temperature: 50–120°C for deprotection steps.
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Solvents: Polar aprotic solvents (e.g., THF, DMF) or alcohols (e.g., 2-propanol).
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Yield: ~70–85% for analogous intermediates, depending on purification methods .
| Property | Value/Range | Methodology |
|---|---|---|
| Molecular Weight | ~336.36 g/mol | Calculated |
| Melting Point | 90–120°C (estimated) | Differential Scanning Calorimetry |
| Solubility | Low in water; High in DMSO | Empirical testing |
| LogP (Partition Coeff.) | ~2.5–3.2 | Computational modeling |
The 3-fluorobenzoyl group enhances lipophilicity, favoring blood-brain barrier penetration in therapeutic contexts .
Applications in Pharmaceutical Chemistry
Intermediate for Neurological Agents
The compound is a precursor to acetylcholinesterase inhibitors and NMDA receptor antagonists, pivotal in treating Alzheimer’s disease. The Boc group is selectively removed under acidic conditions (e.g., HCl/dioxane) to regenerate the free amine for subsequent coupling .
Structure-Activity Relationship (SAR)
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Fluorine Substituent: The meta-fluorine on the benzoyl group enhances metabolic stability and receptor affinity via hydrophobic interactions.
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Boc Protection: Facilitates solubility during purification while preventing undesired side reactions at the amine site.
Future Directions
Process Intensification
Continuous-flow synthesis could enhance yield and reduce reaction times for large-scale production.
Novel Analogues
Replacing the fluorine atom with other halogens (e.g., Cl, Br) may modulate bioactivity and pharmacokinetics.
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